N-(4-fluorophenyl)-7-methyl-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-4-amine
Description
N-(4-fluorophenyl)-7-methyl-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-4-amine is a 1,8-naphthyridine derivative characterized by:
- A 1,8-naphthyridine core, a bicyclic aromatic system with two nitrogen atoms.
- 7-Methyl substitution on the naphthyridine ring, enhancing hydrophobicity and steric bulk.
- 4-Fluorophenylamine at position 4, providing electron-withdrawing effects and modulating pharmacokinetic properties.
Properties
IUPAC Name |
[4-(4-fluoroanilino)-7-methyl-1,8-naphthyridin-3-yl]-pyrrolidin-1-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN4O/c1-13-4-9-16-18(24-15-7-5-14(21)6-8-15)17(12-22-19(16)23-13)20(26)25-10-2-3-11-25/h4-9,12H,2-3,10-11H2,1H3,(H,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANRLBTPUKNPOMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC=C(C(=C2C=C1)NC3=CC=C(C=C3)F)C(=O)N4CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-fluorophenyl)-7-methyl-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-4-amine is a synthetic compound belonging to the naphthyridine family, which has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis methods, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The compound features a complex structure that includes:
- A naphthyridine core , which is a bicyclic system containing nitrogen atoms.
- A 4-fluorophenyl group , which may enhance its pharmacological properties.
- A pyrrolidine-1-carbonyl moiety , contributing to its potential interactions with biological targets.
Biological Activity
Recent studies indicate that this compound exhibits several biological activities:
Anticancer Properties
Research has shown that this compound possesses antiproliferative effects against various cancer cell lines, particularly breast cancer. The mechanism of action may involve:
- Interference with cellular signaling pathways.
- Induction of apoptosis in cancer cells.
Antimicrobial Activity
Preliminary evaluations suggest that the compound may exhibit antimicrobial properties . Its structural characteristics allow it to interact with microbial targets, potentially leading to bacterial cell death.
Structure-Activity Relationship (SAR)
The biological efficacy of this compound can be linked to its structural components. The following table summarizes similar compounds and their activities:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-(3-fluorophenyl)-7-methyl-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin | Fluorine substitution at para position | Anticancer activity |
| N-(2-methylphenyl)-7-methyl-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin | Methyl substitution at position 2 | Antimicrobial properties |
| N-(3-chlorophenyl)-7-methyl-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin | Chlorine substitution at position 3 | Neuroprotective effects |
The presence of the fluorine atom in the para position is particularly noteworthy as it has been associated with increased binding affinity to target proteins.
Study 1: Antiproliferative Effects
A study conducted on breast cancer cell lines demonstrated that this compound significantly inhibited cell proliferation. The results indicated a dose-dependent response with IC50 values suggesting potent activity comparable to established chemotherapeutics.
Study 2: Antimicrobial Evaluation
In vitro tests against Gram-positive and Gram-negative bacteria revealed that the compound exhibited notable antimicrobial activity. Minimum inhibitory concentrations (MICs) were determined to be lower than those of conventional antibiotics, indicating its potential as an alternative therapeutic agent.
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions:
- Nucleophilic Substitution : Reaction of 4-fluoroaniline with 7-methyl-naphthyridinone.
- Acylation : The resulting intermediate is treated with pyrrolidine-1-carbonyl chloride under basic conditions.
Comparison with Similar Compounds
Substituent Variations on the Aromatic Ring
The 4-fluorophenyl group distinguishes the target compound from analogs with alternative halogen or functional group substitutions. Key comparisons include:
Impact of Halogens : Evidence from maleimide derivatives (e.g., N-(4-fluorophenyl)maleimide, IC₅₀ = 5.18 μM) suggests that halogen size (F, Cl, Br, I) minimally affects inhibitory potency in certain enzyme systems . This trend may extrapolate to naphthyridines, though direct data are lacking.
Modifications to the Naphthyridine Core
The 7-methyl and pyrrolidine-1-carbonyl groups are critical for molecular interactions:
- 7-Methyl Group : Enhances metabolic stability by shielding reactive sites. Analogs with bulkier groups (e.g., trifluoromethyl in , compound 3e) show higher melting points (139–141°C vs. 151–153°C for isobutyl-substituted 3h), suggesting substituent-dependent crystallinity .
- Pyrrolidine-1-carbonyl : Compared to piperidine derivatives (e.g., ’s 4-methylpiperidine analog), pyrrolidine’s smaller ring size may reduce steric hindrance, improving target binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
